

Application Notes and Protocols: PF-5274857 Hydrochloride Solubility

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Compound of Interest		
Compound Name:	PF-5274857 hydrochloride	
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Abstract

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Its efficacy in preclinical models, particularly for medulloblastoma, and its ability to penetrate the blood-brain barrier make it a compound of significant interest for therapeutic development.[1][2] Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and aqueous solutions is critical for accurate in vitro and in vivo studies. This document provides detailed application notes on the solubility of PF-5274857 hydrochloride and standardized protocols for its determination.

Chemical Information



Parameter	Value
IUPAC Name	1-(4-(5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3- (methylsulfonyl)propan-1-one hydrochloride
Molecular Formula	C20H25CIN4O3S·HCI
Molecular Weight	473.42 g/mol [2]
CAS Number	1613439-62-5[2]
Mechanism of Action	Selective Smoothened (Smo) receptor antagonist ($K_i = 4.6 \text{ nM}$)[2]

Solubility Data

The solubility of **PF-5274857 hydrochloride** has been reported in several common solvents. The data presented below is a compilation from various sources and should be used as a guideline. It is important to note that slight variations may occur due to batch differences and experimental conditions.[4][5]

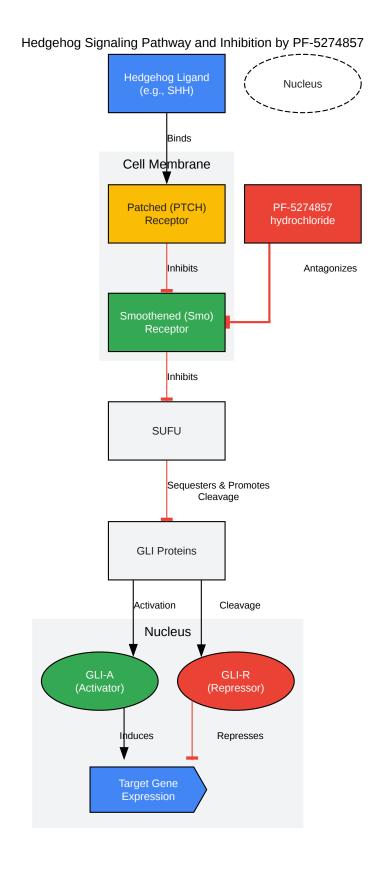


Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	87 mg/mL[4]	199.1 mM[4]	
≥19.65 mg/mL[3][6]			_
47.34 mg/mL[2]	100 mM[2]	_	
83 mg/mL[5]	189.95 mM[5]		
Water	47.34 mg/mL[2]	100 mM[2]	Soluble[7]
83 mg/mL[5]	189.95 mM[5]	_	
≥17.6 mg/mL[3]	With sonication	_	
Insoluble[4]	This appears to be an outlier		
Ethanol	Insoluble[4][5]	Insoluble[4][5]	

Signaling Pathway

PF-5274857 hydrochloride acts as an antagonist to the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo, leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate the downstream signaling cascade. This results in the stabilization and nuclear translocation of the activator forms of GLI transcription factors (GLI-A), which then induce the expression of target genes involved in cell proliferation, survival, and differentiation. PF-5274857 directly inhibits Smo, thereby preventing the activation of GLI transcription factors and blocking the pathway, even in the presence of the Hedgehog ligand.[1][3]





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Caption: Inhibition of the Hedgehog signaling pathway by PF-5274857 hydrochloride.



Experimental Protocols

The following are generalized protocols for determining the solubility of **PF-5274857 hydrochloride**. It is recommended to perform these experiments at a controlled temperature (e.g., 25°C or 37°C).

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask" method, is considered the gold standard for determining thermodynamic solubility.[8]

Materials:

- PF-5274857 hydrochloride powder
- Solvent of interest (e.g., DMSO, phosphate-buffered saline pH 7.4)
- Analytical balance
- Glass vials with screw caps
- Thermostatic shaker incubator
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of PF-5274857
 hydrochloride powder to a glass vial. The exact amount should be more than what is expected to dissolve.
- Add a precise volume of the solvent (e.g., 1 mL) to the vial.

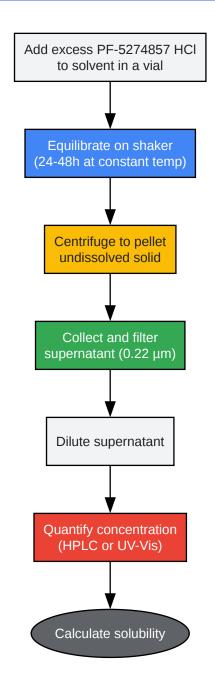
Methodological & Application





- Seal the vials tightly to prevent solvent evaporation.
- Equilibration: Place the vials in a thermostatic shaker incubator set to the desired temperature. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least one hour for the undissolved solid to settle. For complete separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes.
- Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 μm syringe filter.
- Perform a serial dilution of the filtered supernatant with the solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of PF-5274857 hydrochloride of known concentrations.
- Calculate the concentration in the original undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility.





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Caption: Workflow for thermodynamic solubility determination.

Protocol for Determining Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as it is a higher throughput method. [9][10] This protocol involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer.



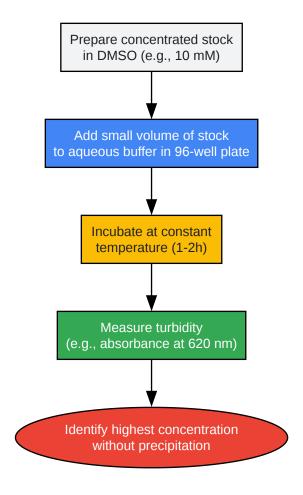
Materials:

- PF-5274857 hydrochloride powder
- DMSO
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well plates (UV-transparent for analysis)
- Multi-channel pipette
- Plate reader capable of detecting turbidity or a nephelometer

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of PF-5274857
 hydrochloride in DMSO (e.g., 10 mM).
- Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in DMSO.
- Addition to Aqueous Buffer: Add a small, fixed volume of the DMSO stock solution (e.g., 2 μ L) to a larger volume of the aqueous buffer (e.g., 198 μ L) in the wells of a 96-well plate. This results in a low final percentage of DMSO (e.g., 1%).
- Incubation and Precipitation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours). During this time, the compound may precipitate out of the aqueous solution if its solubility limit is exceeded.
- Detection of Precipitation: Measure the turbidity of each well using a plate reader at a
 wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance
 or light scattering indicates precipitation.
- Determination of Kinetic Solubility: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a blank control.





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Caption: Workflow for kinetic solubility determination.

Conclusion

PF-5274857 hydrochloride demonstrates good solubility in DMSO and aqueous solutions, making it amenable to a variety of experimental setups. For the preparation of stock solutions for in vitro assays, DMSO is a suitable solvent. For aqueous-based assays and in vivo formulations, the hydrochloride salt form enhances its solubility in water and buffered solutions. It is crucial to experimentally verify the solubility under specific laboratory conditions to ensure accurate and reproducible results. The provided protocols offer standardized methods for these determinations.

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